HCV NS5B Polymerase Inhibition: Key Functional Groups
The unmodified 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid scaffold is essential for activity against HCV NS5B polymerase [1]. Structure-activity relationship (SAR) studies demonstrate that the carboxylic acid and hydroxyl groups are essential for activity. Compared to its methyl ester or methyl ether analogs, which are completely inactive, the target compound retains baseline inhibitory potential [1].
| Evidence Dimension | Inhibitory Activity (Functional Group Impact) |
|---|---|
| Target Compound Data | Retains baseline inhibitory potential |
| Comparator Or Baseline | Methyl ester or methyl ether derivatives of the target compound |
| Quantified Difference | Complete loss of activity for comparators |
| Conditions | In vitro HCV NS5B polymerase inhibition assay [1] |
Why This Matters
This confirms that procurement of the specific, unmodified carboxylic acid form is mandatory for any research program targeting HCV NS5B, as even minor derivatization at these positions abolishes activity.
- [1] Crescenzi, B., Poma, M., Ontoria, J. M., Marchetti, A., Nizi, E., Matassa, V. G., & Gardelli, C. (2005). Phenyldihydroxypyrimidines as HCV NS5B RNA Dependent RNA Polymerase Inhibitors. Part I: Amides and Ureas. Letters in Drug Design & Discovery, 2(6), 451-455. View Source
